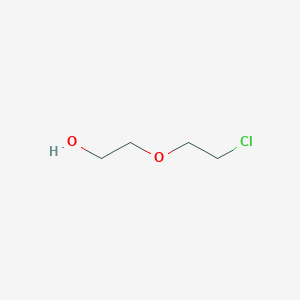

2-(2-Chloroethoxy)ethanol

Overview

Description

2-(2-Chloroethoxy)ethanol is a chloroalkoxy alcohol with the molecular formula C₄H₉ClO₂ and a molecular weight of 124.57 g/mol . It is commonly used as an organic building block in the synthesis of various pharmaceutical compounds . The compound is also known by other names such as diglycol chlorohydrin and 2-chloroethyl 2-hydroxyethyl ether .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(2-Chloroethoxy)ethanol can be synthesized through several methods:

- Reaction of ethylene chlorohydrin with ethylene oxide in the presence of a specific catalyst: This method is more efficient and produces fewer by-products .

Reaction of thionyl chloride with diethylene glycol: This method is not industrially advantageous due to low selectivity and the production of many by-products.

Reaction of diethylene glycol with hydrogen chloride: This method also produces a significant amount of by-products.

Industrial Production Methods:

Using ethylene chlorohydrin and ethylene oxide: This method involves the use of a specific catalyst to produce high-purity this compound.

Reaction of diglycol with metaboric acid anhydride and thionyl chloride: This method involves multiple steps and produces high yields with minimal by-products.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various products.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Nucleophiles: Such as sodium hydroxide or potassium cyanide.

Major Products:

Oxidation products: Various oxidized forms of the compound.

Substitution products: Compounds where the chlorine atom is replaced by other functional groups.

Scientific Research Applications

Organic Synthesis

2-(2-Chloroethoxy)ethanol serves as a key intermediate in the synthesis of various organic compounds. Its structure allows for versatile chemical modifications, making it useful in creating complex molecules.

Table 1: Organic Compounds Synthesized Using this compound

| Compound Name | Application |

|---|---|

| Quetiapine | Antipsychotic medication |

| O-nitrophenylbromoacetaldehyde | Intermediate for further chemical reactions |

| 2-(2-Azidoethoxy)ethanol | Precursor for click chemistry applications |

Pharmaceutical Development

This compound has been employed in the synthesis of pharmaceuticals, particularly antipsychotic drugs like quetiapine. A study demonstrated a gas chromatographic method to quantify residual this compound in quetiapine formulations, ensuring quality control and safety .

Case Study: Quetiapine Fumarate Analysis

- Method: Gas chromatography with flame ionization detection.

- Findings: Linear response from 40 to 150 µg/ml with a correlation coefficient >0.999, indicating high reliability for detecting residual levels .

Polymer Chemistry

The compound is instrumental in synthesizing polymers through ring-opening polymerization (ROP). It can react with sodium azide to produce azido derivatives that initiate polymerization processes.

Table 2: Polymers Synthesized Using this compound

| Polymer Name | Methodology |

|---|---|

| Poly(ε-caprolactone) | ROP initiated by azido derivatives |

| Star Polymers | Formed through click chemistry reactions |

Liquid Crystal Monomers

Researchers utilize this compound to introduce flexible spacers within liquid crystal monomers. This modification enhances the thermal stability and solubility of the resulting materials, critical for applications in display technologies.

Case Study: Liquid Crystal Monomer Synthesis

- Modification: Reaction with azobenzene derivatives.

- Outcome: Improved mesogenic properties leading to better performance in liquid crystal displays.

While this compound has beneficial applications, it is also associated with cytotoxic effects. Studies have shown that it can induce cell death in human lung fibroblast cells and exhibit potential as a cytotoxic agent against certain cancer cell lines .

Cytotoxicity Findings

- Increased cell death observed in fibroblast cultures.

- Potential dual role as both therapeutic and toxic agent depending on concentration and context.

Environmental Impact and Biodegradation

Research indicates that certain bacterial strains can degrade this compound, highlighting its environmental relevance. For instance, Xanthobacter sp. was shown to utilize this compound as a carbon source, facilitating its breakdown into less harmful substances .

Table 3: Biodegradation Pathways

| Bacterial Strain | Degradation Pathway |

|---|---|

| Xanthobacter sp. | Sequential dehalogenation to diethylene glycol |

| Pseudonocardia sp. | Effective degradation under anaerobic conditions |

Mechanism of Action

The mechanism of action of 2-(2-Chloroethoxy)ethanol involves its ability to participate in various chemical reactions due to the presence of both chloro and hydroxy functional groups. These functional groups allow the compound to act as an intermediate in the synthesis of more complex molecules. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

- 2-Chloroethanol

- 3-Chloro-1-propanol

- 2-Bromoethanol

- 2-Chloroethyl ether

- 4-Chloro-1-butanol

Comparison: 2-(2-Chloroethoxy)ethanol is unique due to its specific structure, which includes both chloro and hydroxy functional groups. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds .

Biological Activity

2-(2-Chloroethoxy)ethanol, also known as 2-chloroethyl 2-hydroxyethyl ether or diglycol chlorohydrin, is a chemical compound with the molecular formula and a molecular weight of approximately 124.566 g/mol. This compound has garnered attention due to its biological activity, particularly in the context of biodegradation and potential applications in pharmaceuticals and agriculture.

- IUPAC Name : this compound

- CAS Number : 628-89-7

-

Molecular Structure :

Biodegradation

Research indicates that this compound is a significant intermediate in the biodegradation pathways of bis(2-chloroethyl) ether (BCEE). Two bacterial strains, Xanthobacter sp. strain ENV481 and Pseudonocardia sp. strain ENV478, have been identified to degrade BCEE, resulting in the formation of this compound as a metabolite.

- Strain ENV481 : This strain utilizes BCEE as its sole carbon and energy source. The degradation pathway involves sequential dehalogenation reactions leading to the formation of this compound and diethylene glycol (DEG). The degradation was observed to occur under both aerobic and anaerobic conditions, demonstrating the versatility of this strain in different environmental settings .

- Strain ENV478 : This strain employs a monooxygenase pathway for the degradation of BCEE, also producing this compound among other metabolites. The degradation rate was significant, with stoichiometric amounts of chloride ions produced during the process .

Study on Biodegradation Pathways

A comprehensive study highlighted the following findings regarding the biodegradation of BCEE by Xanthobacter sp.:

| Parameter | Value |

|---|---|

| Initial Concentration | 173 mg/L (1.2 mM) |

| Degradation Rate | 2.3 ± 0.2 mM h g (dry weight) |

| Chloride Ion Production | Stoichiometric amounts |

| Growth Conditions | Aerobic and Anaerobic |

This study demonstrated that the presence of other contaminants (BTEX compounds) did not inhibit the degradation process, indicating that Xanthobacter sp. can effectively degrade BCEE in complex contaminated environments .

Synthesis and Application

In addition to its biological activity, this compound is utilized as an intermediate in various chemical syntheses, including pharmaceuticals and agricultural chemicals. For instance, it is involved in synthesizing diglycolamines, which are important for cleaning acidic gases . The compound's ability to act as a solvent for various chemical reactions further underscores its utility in industrial applications.

Q & A

Q. Basic: What are the established methods for synthesizing 2-(2-Chloroethoxy)ethanol in laboratory settings?

Answer:

this compound is synthesized via nucleophilic substitution reactions. A common method involves reacting this compound precursors with alcohols or amines under controlled conditions. For example, in a two-step synthesis:

Step 1 : React 2-[2-(2-chloroethoxy)ethoxy]ethanol with dibenzylamine in acetonitrile, using K₂CO₃ as a base and NaBr as a catalyst at 50–80°C for 24 hours to form intermediates .

Step 2 : Purify the product via solvent evaporation and filtration.

Alternative routes include condensation reactions with ethylene glycol derivatives, often requiring inert atmospheres (e.g., N₂) to prevent hydrolysis of the chloroethoxy group .

Q. Basic: How can researchers determine the purity of this compound using analytical techniques?

Answer:

Purity analysis typically employs gas chromatography (GC) with flame ionization detection (FID). For example:

- GC Conditions : Use a polar capillary column (e.g., DB-WAX), injector temperature 250°C, detector temperature 300°C, and a temperature gradient from 50°C to 280°C .

- Validation : Compare retention times with certified standards and quantify impurities (e.g., residual solvents like acetonitrile) via calibration curves.

Additional methods include refractive index measurement (n20/D = 1.458) and density analysis (1.16 g/mL at 25°C) to cross-verify physical properties .

Q. Basic: What are the key physical-chemical properties of this compound critical for experimental design?

Answer:

Critical properties include:

- Boiling Point : 117–120°C at 5 mmHg (vacuum distillation recommended to avoid thermal decomposition) .

- Solubility : Miscible with polar solvents (water, ethanol) and chlorinated solvents (chloroform), enabling use in biphasic reaction systems .

- Hygroscopicity : Requires storage under inert gas (e.g., argon) to prevent moisture absorption, which can hydrolyze the chloroethoxy group .

- Vapor Pressure : 0.007 bar at 80.1°C, necessitating ventilation in open systems .

Q. Advanced: How is this compound utilized in the synthesis of ethylene glycol-based polymers for DNA detection?

Answer:

The compound serves as a monomer for synthesizing polyethylene glycol (PEG)-based polymers with tailored hydrophilicity and biocompatibility. Key applications:

- DNA Probe Functionalization : React with amino-modified DNA strands via carbodiimide coupling (e.g., EDC/NHS chemistry) to create hydrophilic spacers, enhancing hybridization efficiency .

- Glycosylation Reactions : In glycoside synthesis, BF₃·Et₂O catalyzes its coupling with acetylated sugar donors (e.g., galactopyranosyl imidates) to form trisaccharide epitopes for immunological studies .

- Purification : Polymers are purified via size-exclusion chromatography (SEC) using THF as the mobile phase .

Q. Advanced: What strategies are recommended for resolving discrepancies in reported thermodynamic data (e.g., boiling points) of this compound across studies?

Answer:

Discrepancies often arise from differences in measurement conditions (e.g., pressure, purity). To resolve:

Cross-Reference NIST Data : Use standardized datasets (e.g., NIST Chemistry WebBook) for boiling points (353.2 K at 0.007 bar) and vapor pressure curves .

Controlled Replication : Reproduce measurements under documented conditions (e.g., 5 mmHg vacuum for boiling point determination) .

Impurity Analysis : Quantify trace contaminants (e.g., chloroform residuals) via GC-MS, which may alter observed properties .

Q. Advanced: What safety protocols are essential when handling this compound in reactions involving high temperatures or reactive intermediates?

Answer:

Critical protocols include:

- PPE : Wear nitrile gloves, chemical goggles, and flame-resistant lab coats. Use respirators (e.g., NIOSH-approved N95) if vapor concentrations exceed 0.11 ppm (PAC-1 limit) .

- Thermal Hazard Mitigation : Avoid open flames (flash point = 107°C). Use CO₂ or dry chemical extinguishers for fires, as water may spread the liquid .

- Spill Management : Absorb spills with inert materials (e.g., diatomaceous earth) and neutralize with sodium bicarbonate before disposal as hazardous waste .

- Ventilation : Conduct reactions in fume hoods with ≥6 air changes/hour to prevent vapor accumulation .

Properties

IUPAC Name |

2-(2-chloroethoxy)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9ClO2/c5-1-3-7-4-2-6/h6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LECMBPWEOVZHKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

52137-03-8 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-(2-chloroethyl)-ω-hydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52137-03-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9060861 | |

| Record name | Ethanol, 2-(2-chloroethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

628-89-7 | |

| Record name | 2-(Chloroethoxy)ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=628-89-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diglycol chlorhydrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000628897 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-CHLOROETHOXY)ETHANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2648 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2-(2-chloroethoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanol, 2-(2-chloroethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-chloroethoxy)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.055 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(2-CHLOROETHOXY)ETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R2UP818L4I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.